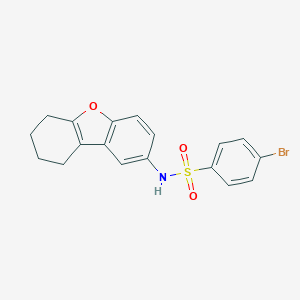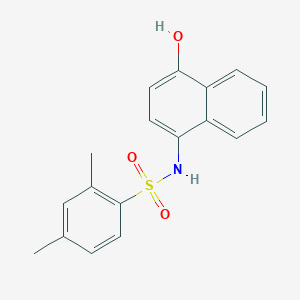
N-(4-hydroxy-1-naphthyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATG12-ATG3 inhibitor 1, also known as compound 189, is a potent inhibitor of autophagy. Autophagy is a catabolic process that involves the degradation and recycling of cytosolic content. This process is crucial for maintaining cellular homeostasis, especially under stress conditions such as nutrient deprivation. ATG12-ATG3 inhibitor 1 specifically targets the protein-protein interaction between ATG12 and ATG3, which is essential for autophagosome formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ATG12-ATG3 inhibitor 1 involves a high throughput compound screening process. The compound was identified from a library of 41,161 compounds using a protein-fragment complementation assay platform . The specific synthetic route and reaction conditions for ATG12-ATG3 inhibitor 1 are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of ATG12-ATG3 inhibitor 1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process would also include rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: ATG12-ATG3 inhibitor 1 primarily undergoes protein-protein interaction inhibition. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its role as an inhibitor .
Common Reagents and Conditions: The compound is used in cell-based assays and requires specific conditions such as the presence of dimethyl sulfoxide (DMSO) for solubility. The typical concentration used in assays is around 9.3 micromolar .
Major Products Formed: As an inhibitor, ATG12-ATG3 inhibitor 1 does not form major products through chemical reactions. Instead, it inhibits the formation of autophagosomes by disrupting the ATG12-ATG3 interaction .
Aplicaciones Científicas De Investigación
ATG12-ATG3 inhibitor 1 has significant applications in scientific research, particularly in the fields of cancer and inflammation. By inhibiting autophagy, it can potentially be used to target autophagy-addicted tumor cells, thereby inhibiting their growth. Additionally, it has been shown to inhibit the secretion of interleukin 1 beta by macrophage-like cells, making it a potential therapeutic agent for acute inflammatory responses .
Mecanismo De Acción
ATG12-ATG3 inhibitor 1 exerts its effects by specifically targeting the protein-protein interaction between ATG12 and ATG3. This interaction is crucial for the formation of autophagosomes, which are responsible for the degradation and recycling of cellular components. By inhibiting this interaction, ATG12-ATG3 inhibitor 1 effectively disrupts the autophagy process, leading to the accumulation of cellular debris and inhibition of tumor cell growth .
Similar Compounds:
- Chloroquine
- Bafilomycin A1
- 3-Methyladenine
Comparison: While compounds like chloroquine and bafilomycin A1 also inhibit autophagy, they do so by different mechanisms. Chloroquine inhibits autophagy by preventing the fusion of autophagosomes with lysosomes, while bafilomycin A1 inhibits the vacuolar H±ATPase, preventing acidification of lysosomes. In contrast, ATG12-ATG3 inhibitor 1 specifically targets the protein-protein interaction between ATG12 and ATG3, making it a more selective inhibitor of autophagy .
ATG12-ATG3 inhibitor 1 stands out due to its specificity and potential therapeutic applications in targeting autophagy-addicted tumor cells and acute inflammatory responses.
Propiedades
Fórmula molecular |
C18H17NO3S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-(4-hydroxynaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H17NO3S/c1-12-7-10-18(13(2)11-12)23(21,22)19-16-8-9-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3 |
Clave InChI |
BUAHBIAKRIDOHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)
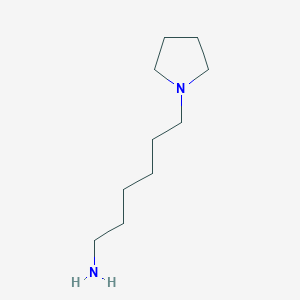

![N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491386.png)
![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)
![N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491393.png)
![3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491406.png)

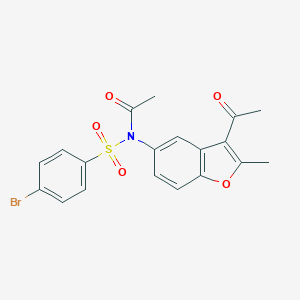
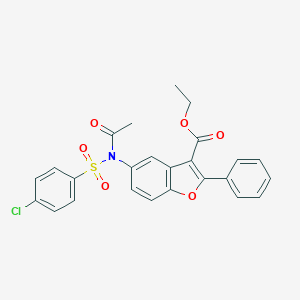
![Ethyl 5-[acetyl(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)
![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)

